REACTION_CXSMILES
|
C1(S([N:10]2[C:14]3[CH:15]=[N:16][CH:17]=[C:18]([OH:19])[C:13]=3[C:12]3[CH:20]=[C:21]([Br:24])[CH:22]=[N:23][C:11]2=3)(=O)=O)C=CC=CC=1>Cl>[Br:24][C:21]1[CH:22]=[N:23][C:11]2[NH:10][C:14]3[CH:15]=[N:16][CH:17]=[C:18]([OH:19])[C:13]=3[C:12]=2[CH:20]=1
|
Name
|
9-Benzenesulfonyl-3-bromo-9H-dipyrido[2,3-b;4′,3′-d]pyrrol-5-ol
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C2=C(C3=C1C=NC=C3O)C=C(C=N2)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
then evaporated in-vacuo
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(NC3=C2C(=CN=C3)O)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.44 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |